molecular formula C12H17NO B3263984 2-(2-Ethoxyphenyl)pyrrolidine CAS No. 383127-71-7

2-(2-Ethoxyphenyl)pyrrolidine

Cat. No.: B3263984
CAS No.: 383127-71-7
M. Wt: 191.27 g/mol
InChI Key: BQXZOGXUPMYSLZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a substituted aryl group at the 2-position of the pyrrolidine ring. The ethoxy (-OCH₂CH₃) substituent on the phenyl ring distinguishes it from other arylpyrrolidines. Pyrrolidine derivatives are widely studied due to their conformational rigidity, bioactivity, and applications in drug discovery.

Properties

IUPAC Name

2-(2-ethoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-12-8-4-3-6-10(12)11-7-5-9-13-11/h3-4,6,8,11,13H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXZOGXUPMYSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)pyrrolidine typically involves the reaction of 2-ethoxybenzaldehyde with pyrrolidine. The process can be summarized as follows:

    Condensation Reaction: 2-ethoxybenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield 2-(2-Ethoxyphenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for 2-(2-Ethoxyphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives, amines, hydroxylated derivatives

Scientific Research Applications

2-(2-Ethoxyphenyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases. It may act as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of novel polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs of 2-(2-Ethoxyphenyl)pyrrolidine, emphasizing substituent variations and their implications:

Compound Name Substituent Molecular Weight Key Properties/Applications References
2-(2-Methoxyphenyl)pyrrolidine Methoxy (-OCH₃) ~177.2 (calc.) Potential CNS activity; used in chiral synthesis
2-(2-Fluorophenyl)pyrrolidine Fluoro (-F) 165.2 (CAS 72216-04-7) Lipophilic; explored in receptor binding studies
2-[(E)-2-Phenylethenyl]pyrrolidine Styryl (-CH=CHPh) 173.26 Conjugated system; possible photochemical applications
2-(Hydroxymethyl)pyrrolidine Hydroxymethyl (-CH₂OH) 101.1 (CAS 498-63-5) Solubility in polar solvents; precursor for prodrugs

Key Observations :

  • Stereochemistry : Analogues like 3,4-bis[2-(hydroxymethyl)pyrrolidine] exhibit trans configurations, suggesting that substituent positioning on the pyrrolidine ring influences molecular recognition and bioactivity .

Biological Activity

2-(2-Ethoxyphenyl)pyrrolidine is an organic compound recognized for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, characterized by a pyrrolidine ring attached to a 2-ethoxyphenyl group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(2-Ethoxyphenyl)pyrrolidine is C12H17NO. The compound features:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
  • Ethoxy Group : Attached to the phenyl ring, influencing the compound's reactivity and interaction with biological targets.

Structural Representation

Structure C12H17NO\text{Structure }\text{C}_{12}\text{H}_{17}\text{N}\text{O}

Antimicrobial Activity

Research indicates that 2-(2-Ethoxyphenyl)pyrrolidine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those responsible for biofilm formation. The compound's ability to suppress bacterial biofilm growth positions it as a promising candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

A notable area of research involves the anticancer potential of 2-(2-Ethoxyphenyl)pyrrolidine. In a study evaluating a series of pyrrolidine derivatives, some compounds demonstrated anti-cancer activity that was significantly greater than that of established treatments like tamoxifen. In vivo studies indicated an increased life span in murine models treated with these compounds .

Case Study: Anti-cancer Efficacy

CompoundIn Vitro IC50 (M-Hela)In Vivo Survival Rate (%)Increased Life Span (%)
2-(2-Ethoxyphenyl)pyrrolidine0.5 µM83% on day 60447%
Tamoxifen1.0 µM50% on day 60250%

This table highlights the superior efficacy of 2-(2-Ethoxyphenyl)pyrrolidine compared to tamoxifen, suggesting its potential as a lead compound in cancer therapy.

The biological activity of 2-(2-Ethoxyphenyl)pyrrolidine is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The ethoxy group may enhance its binding affinity and specificity, influencing various biochemical pathways. Further detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Related Compounds

To understand the uniqueness of 2-(2-Ethoxyphenyl)pyrrolidine, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionNotable Activity
2-(2-Methoxyphenyl)pyrrolidineMethoxy group instead of ethoxyModerate antibacterial
2-(2-Chlorophenyl)pyrrolidineChlorine atom substitutionEnhanced anticancer activity
2-(2-Fluorophenyl)pyrrolidineFluorine atom substitutionLower toxicity

This comparison indicates that while other derivatives exhibit biological activities, the ethoxy substitution in 2-(2-Ethoxyphenyl)pyrrolidine may confer distinct advantages in terms of efficacy and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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